

4-Methylumbelliferyl caprylate excitation and emission wavelengths

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Compound of Interest

Compound Name: 4-Methylumbelliferyl caprylate

Cat. No.: B184448

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Application Notes and Protocols: 4-Methylumbelliferyl Caprylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **4-Methylumbelliferyl caprylate** (4-MUC), a widely used fluorogenic substrate for the detection and quantification of esterase and lipase activity. This document includes its spectral properties, a detailed protocol for a standard enzyme assay, and the underlying biochemical pathway.

Introduction

4-Methylumbelliferyl caprylate is a non-fluorescent molecule that becomes highly fluorescent upon enzymatic cleavage. This property makes it an invaluable tool in biochemical assays, particularly for high-throughput screening in drug discovery and for studying enzyme kinetics. The substrate is specifically designed for enzymes that can hydrolyze the caprylate (C8) ester bond, releasing the fluorescent product 4-methylumbelliferone (4-MU).[1][2][3][4][5] The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time measurement.[5][6]

Spectral Properties

The fluorescent product of the enzymatic reaction, 4-methylumbelliferone (4-MU), exhibits pH-dependent excitation and emission characteristics. It is crucial to consider the pH of the assay



buffer when setting the fluorometer wavelengths for optimal detection.[1][2][7]

pH Range	Excitation Maximum	Emission Maximum
Acidic (1.97 - 6.72)	~320 nm	445 - 455 nm
Alkaline (7.12 - 10.3)	~360 nm	445 - 455 nm

Table 1: Excitation and

emission wavelengths of 4-

methylumbelliferone (4-MU),

the fluorescent product of 4-

MUC hydrolysis. The

fluorescence is pH-dependent.

[1][2][8]

Enzymatic Reaction and Signaling Pathway

The fundamental principle of the 4-MUC assay is the enzymatic hydrolysis of the ester bond in 4-MUC by a C8 esterase or lipase. This reaction releases caprylic acid and the highly fluorescent 4-methylumbelliferone (4-MU).



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Enzymatic cleavage of 4-MUC by esterase/lipase.

Experimental Protocol: Fluorometric Esterase/Lipase Activity Assay

This protocol provides a general method for measuring the activity of C8 esterases or lipases in various biological samples using 4-MUC.



Materials and Reagents:

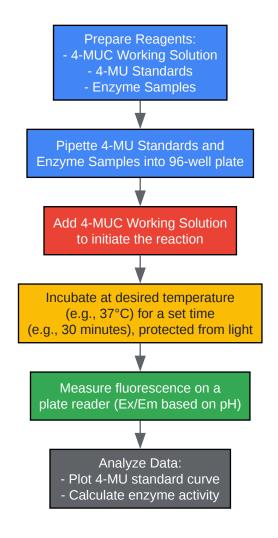
- 4-Methylumbelliferyl caprylate (4-MUC)
- 4-Methylumbelliferone (4-MU) standard
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2-8.0)
- Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
- · Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Reagent Preparation:

- 10 mM 4-MUC Stock Solution: Dissolve an appropriate amount of 4-MUC in DMSO. Store at -20°C, protected from light.
- 1 mM 4-MU Standard Stock Solution: Dissolve an appropriate amount of 4-MU in DMSO.
 This will be used to generate a standard curve. Store at -20°C, protected from light.
- Working Substrate Solution: Dilute the 10 mM 4-MUC stock solution in Assay Buffer to the desired final concentration (e.g., 100 μM). Prepare this solution fresh before each experiment.
- 4-MU Standard Curve: Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 μM).

Assay Procedure:





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General workflow for the 4-MUC fluorometric assay.

Plate Setup:

- Add 50 μL of each 4-MU standard dilution to separate wells of the 96-well plate.
- Add 50 μL of your enzyme samples to other wells. Include a blank control containing only Assay Buffer.
- Reaction Initiation: Add 50 μ L of the Working Substrate Solution to the wells containing the standards and enzyme samples. The final volume in each well will be 100 μ L.
- Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time (e.g., 15-60 minutes). Protect the plate from light during



incubation.

- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths based on the pH of your Assay Buffer (refer to Table 1).
- Data Analysis:
 - Subtract the fluorescence reading of the blank from all other readings.
 - Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their concentrations.
 - Use the standard curve to determine the concentration of 4-MU produced in your enzyme samples.
 - Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Applications in Research and Drug Development

- High-Throughput Screening (HTS): The simplicity and sensitivity of the 4-MUC assay make it ideal for screening large compound libraries for potential inhibitors or activators of esterases and lipases.[5]
- Enzyme Kinetics: This assay can be used to determine key kinetic parameters such as Km and Vmax for esterases and lipases.
- Microbial Detection: 4-MUC is used in microbiology to detect and identify bacteria that possess C8 esterase activity, such as Salmonella species.[4][9][10]
- Disease Diagnosis: Assays using similar 4-methylumbelliferyl-based substrates are employed in the screening for certain lysosomal storage diseases by measuring specific lipase activities.[11]

Disclaimer: This document is intended for research use only. The protocols provided should be adapted and optimized for specific experimental conditions. Always follow good laboratory practices and consult relevant safety data sheets.



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